molecular formula C36H45N5O8S B120298 Dihydroergocristine mesylate CAS No. 24730-10-7

Dihydroergocristine mesylate

Cat. No. B120298
CAS RN: 24730-10-7
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-SPZWACKZSA-N
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Description

Dihydroergocristine mesylate (DHECM) is a semi-synthetic ergot alkaloid with a variety of pharmacological effects. It is primarily used for the treatment of age-related cognitive impairments and cerebrovascular insufficiency. DHECM has been shown to possess dopaminergic activity, which has been demonstrated both in vitro and in vivo, and it has been associated with a range of cerebral actions, including the potential to improve learning and adaptability in aged rats . Additionally, DHECM has been found to be free of mutagenic activity, suggesting a favorable safety profile .

Synthesis Analysis

The synthesis of DHECM involves the use of dihydroergocristine as a substrate. In a pharmacokinetic study, the major metabolite 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) was produced using a bovine liver preparation, and the purification was achieved through various chromatographic techniques . This process highlights the metabolic transformation DHECM undergoes and the methods used to study its pharmacokinetics.

Molecular Structure Analysis

The molecular structure of DHECM has been extensively studied through crystallography. The compound crystallizes in an orthorhombic space group and exhibits a complex conformation with multiple rings adopting various conformations such as envelope and chair . The absolute chirality of the molecule has been determined, which is crucial for understanding its interaction with biological targets . Additionally, the identification of different solvatomorphs of DHECM has been achieved by crystallizing the compound from different organic solvents, which is relevant for the development of molecularly imprinted polymers for the epimeric specific analysis of ergot alkaloids .

Chemical Reactions Analysis

While specific chemical reactions involving DHECM are not detailed in the provided papers, the compound's role as a template for molecularly imprinted polymers suggests that it can participate in specific binding interactions, which are essential for the selective recognition of ergot alkaloids . Moreover, the pharmacokinetic study indicates that DHECM is metabolized to its major metabolite, demonstrating the compound's reactivity in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHECM have been characterized through various analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence detection has been utilized for the determination of DHECM in pharmaceutical formulations, indicating its stability and suitability for quantitative analysis . The influence of DHECM on phosphodiesterase activity in brain homogenates has been studied, showing that it can inhibit the enzyme, which is relevant for its pharmacological effects on cognitive functions . Additionally, the lack of a need for antiemetics when treating acute migraine with DHECM suggests that it has a favorable profile in terms of side effects related to nausea and vomiting .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Bicalho et al. (2008) found that dihydroergocristine is extensively metabolized in the human body. The major metabolites identified were hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine, showing significantly higher concentrations than their parent compounds in human plasma (Bicalho et al., 2008).

  • Pharmacokinetics and Bioavailability : In another study, Setnikar et al. (2001) investigated the bioavailability of dihydroergotoxine mesylate in different formulations. They found that the pharmacokinetic parameters varied depending on the formulation, with oral solutions showing faster absorption compared to tablet forms (Setnikar et al., 2001).

  • Structural Analysis : Petřı́čková et al. (2002) and Čejka et al. (2000) focused on the crystal structures of dihydroergotoxine mesylates, contributing to a deeper understanding of the compound's physical and chemical properties. Their research revealed several crystal structures of dihydroergopeptines, including dihydroergocristine mesylate, which is valuable for understanding its interaction with biological systems (Petřı́čková et al., 2002); (Čejka et al., 2000).

  • Formulation Development : Esim et al. (2019) developed and evaluated dihydroergotamine mesylate loaded maltodextrin-pullulan sublingual films. This research is significant for the development of alternative drug delivery systems, particularly for the treatment of migraines (Esim et al., 2019).

  • Rehabilitation Therapy : Rainer et al. (2008) examined the potential of dihydroergocristine as a nootropic drug in alcohol rehabilitation. They found that dihydroergocristine aided in cognitive restitution in patients undergoing alcohol rehabilitation, indicating its potential therapeutic application beyond traditional uses (Rainer et al., 2008).

  • Analytical Method Development : Douša and Dubovská (2010) developed a high-performance liquid chromatographic method for the determination of dihydroergocristine in pharmaceutical preparations. This analytical method is crucial for quality control and assurance in pharmaceutical production (Douša & Dubovská, 2010).

Safety And Hazards

Dihydroergocristine mesylate may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXACGZWWVIDGR-SPZWACKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872322
Record name Dihydroergocristine mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergocristine mesylate

CAS RN

24730-10-7
Record name Dihydroergocristine methanesulfonate
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Record name Dihydroergocristine mesylate
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Record name Dihydroergocristine mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
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Record name DIHYDROERGOCRISTINE MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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